![molecular formula C21H30ClN5O2 B15291792 Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro Buspirone is a derivative of Buspirone, an anxiolytic agent primarily used to treat anxiety disorders. Buspirone is known for its unique structure and pharmacological profile, which distinguishes it from other anxiolytic drugs like benzodiazepines and barbiturates . The addition of a chlorine atom to the Buspirone molecule results in 5-Chloro Buspirone, which may exhibit different pharmacological properties and applications.
Métodos De Preparación
The synthesis of 5-Chloro Buspirone involves several steps, starting with the preparation of the Buspirone core structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-Chloro Buspirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Chloro Buspirone may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Aplicaciones Científicas De Investigación
5-Chloro Buspirone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: It is used to investigate the effects of chlorine substitution on the biological activity of Buspirone.
Medicine: It is studied for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro Buspirone is similar to that of Buspirone. It acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin activity in the brain . This interaction helps restore the balance of serotonin, reducing anxiety and promoting a sense of calm . The molecular targets and pathways involved include the serotonergic system and the hypothalamic-pituitary-adrenal axis.
Comparación Con Compuestos Similares
5-Chloro Buspirone can be compared with other similar compounds, such as:
Buspirone: The parent compound, known for its anxiolytic effects.
Xanax (Alprazolam): A benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Another benzodiazepine used for anxiety and seizure disorders.
The uniqueness of 5-Chloro Buspirone lies in its chlorine substitution, which may alter its pharmacological properties and therapeutic potential compared to its parent compound and other anxiolytics.
Propiedades
Fórmula molecular |
C21H30ClN5O2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H30ClN5O2/c22-17-15-23-20(24-16-17)26-11-9-25(10-12-26)7-3-4-8-27-18(28)13-21(14-19(27)29)5-1-2-6-21/h15-16H,1-14H2 |
Clave InChI |
IPKKCBWQMPTCKP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


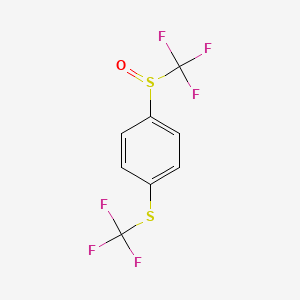
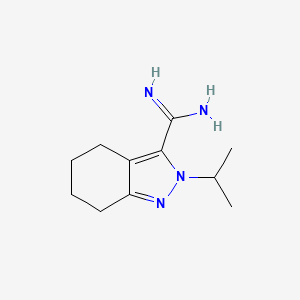

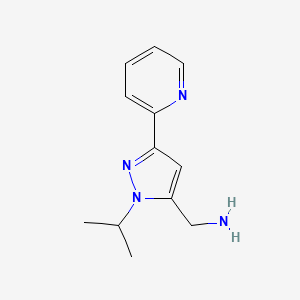

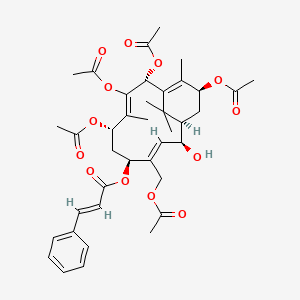

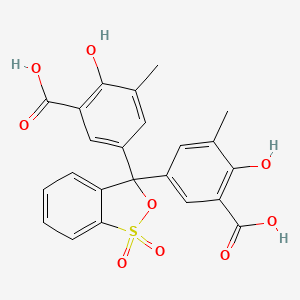
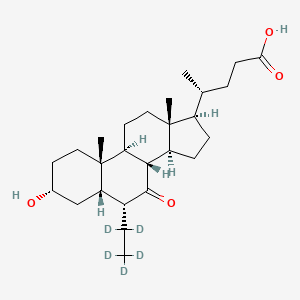
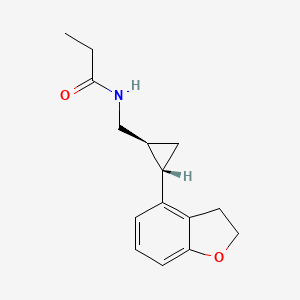
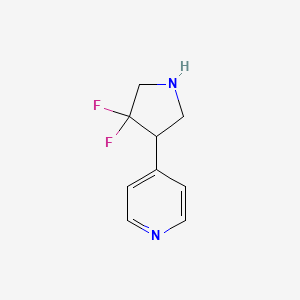
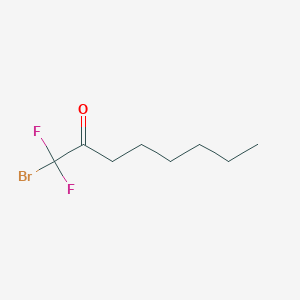
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
